2-Methyl-5-(4-propylbenzoyl)pyridine

Vue d'ensemble

Description

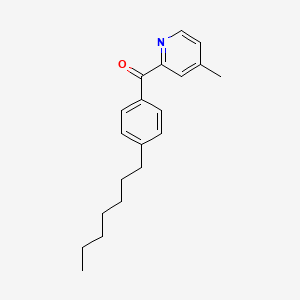

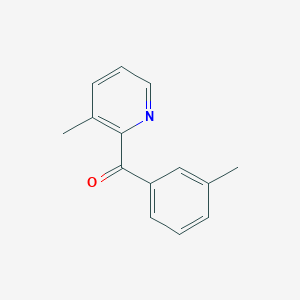

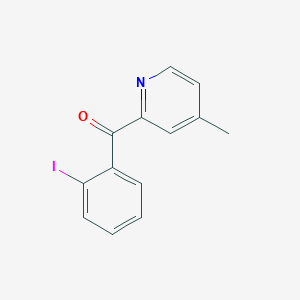

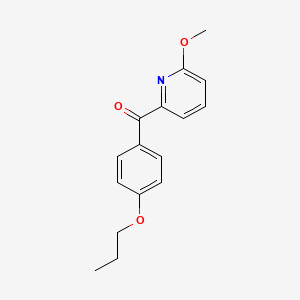

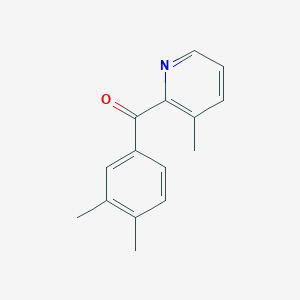

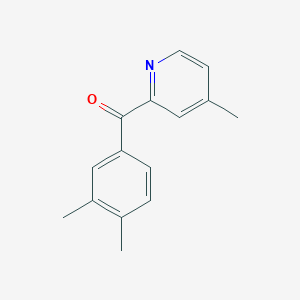

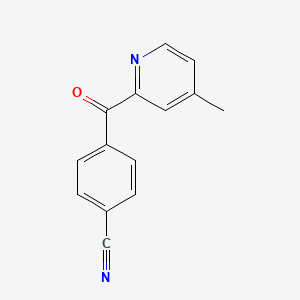

“2-Methyl-5-(4-propylbenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO . It has a molecular weight of 239.32 g/mol . The IUPAC name for this compound is (5-methyl-2-pyridinyl)(4-propylphenyl)methanone .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-Methyl-5-(4-propylbenzoyl)pyridine” often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(4-propylbenzoyl)pyridine” consists of a pyridine ring fused with a benzoyl group at the 5-position and a methyl group at the 2-position . The benzoyl group is further substituted with a propyl group .Chemical Reactions Analysis

Pyridine derivatives, including “2-Methyl-5-(4-propylbenzoyl)pyridine”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Applications De Recherche Scientifique

Catalytic Activity in Organic Synthesis

- Palladium Pincer Complexes : Palladium pincer complexes derived from pyridine derivatives show promising catalytic activity in Heck-type coupling reactions. These reactions are significant for creating carbon-carbon bonds in organic synthesis (Hahn et al., 2005).

Photophysical and Electrochemical Properties

- Luminescent Rhenium(I) Tricarbonyl Complexes : Pyridine-functionalized N-heterocyclic carbenes demonstrate notable luminescent properties when used in rhenium(I) tricarbonyl complexes. These complexes are rare in exhibiting blue-green emission and have potential applications in photophysical studies (Li et al., 2012).

Advanced Material Development

- Novel Polyimides from Pyridine Derivatives : Pyridine-containing aromatic dianhydrides, like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, have been used to synthesize new polyimides. These materials show excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2006).

Organic Synthesis and Chemical Transformations

- Synthesis of Fused Polycyclic Compounds : Pyridine derivatives have been utilized in multi-component reactions to synthesize diverse organic compounds. For instance, the synthesis of fully substituted furans and fused polycyclic pyridines demonstrates the versatility of these compounds in organic synthesis (Pan et al., 2010); (Nikpassand et al., 2010).

Catalysis and Chemical Reactions

Rhodium Catalyzed Methylation of Pyridines : Research shows the potential of pyridine derivatives in catalyzing the methylation of aromatic rings, offering a new approach to modify pyridine structures for various chemical applications (Grozavu et al., 2020).

Ruthenium Carbonyl Chloride Complexes : Pyridine-functionalized N-heterocyclic carbenes in ruthenium(II) complexes have shown to influence catalytic activities in transfer hydrogenation reactions. This highlights the role of pyridine derivatives in fine-tuning catalytic properties (Li et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition in Metal Surfaces : Aryl pyrazolo pyridines, which can be structurally related to 2-Methyl-5-(4-propylbenzoyl)pyridine, have been investigated as corrosion inhibitors for metals like copper, showcasing their potential in protecting metal surfaces in corrosive environments (Sudheer & Quraishi, 2015).

Biomedical Research

- Potential Anticancer Agents : Pyridine derivatives have been explored in the development of novel compounds with significant antiproliferative activities against various cancer cell lines. This underscores the potential of these compounds in cancer therapy (Ivasechko et al., 2022).

Propriétés

IUPAC Name |

(6-methylpyridin-3-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-4-13-6-9-14(10-7-13)16(18)15-8-5-12(2)17-11-15/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNWYCCSFNMXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-propylbenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.